4-Fluoro-3-iodo-7-methoxy-1H-indazole
Description
4-Fluoro-3-iodo-7-methoxy-1H-indazole is a halogenated indazole derivative characterized by fluorine at position 4, iodine at position 3, and a methoxy group at position 7. Its molecular formula is C₈H₇FIN₂O, with a calculated molecular weight of 293.05 g/mol (based on substituent additions to the indazole core). Indazoles are bicyclic aromatic compounds containing two adjacent nitrogen atoms, making them versatile scaffolds in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-fluoro-3-iodo-7-methoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIN2O/c1-13-5-3-2-4(9)6-7(5)11-12-8(6)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMGJARLIRXNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=C(NN=C12)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286555 | |
| Record name | 4-Fluoro-3-iodo-7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-15-3 | |
| Record name | 4-Fluoro-3-iodo-7-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-iodo-7-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodo-7-methoxy-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 3-iodoaniline, and 7-methoxyindazole.
Formation of Intermediate Compounds: The starting materials undergo various reactions, including halogenation, nitration, and cyclization, to form intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iodo-7-methoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
4-Fluoro-3-iodo-7-methoxy-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its unique chemical structure.
Chemical Biology: Used as a probe to investigate enzyme activities and protein interactions.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-iodo-7-methoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 4-Fluoro-3-iodo-7-methoxy-1H-indazole and analogous indazole/indole derivatives are summarized below:
Table 1: Structural and Functional Comparison
*Calculated values where explicit data were unavailable.
Structural and Electronic Differences
Halogen Substitution: Iodine (Position 3): The large atomic radius and polarizability of iodine enhance halogen bonding, a critical interaction in protein-ligand binding . In contrast, chlorine in 7-Chloro-4-fluoro-1H-indazole offers smaller size and higher electronegativity, favoring different binding modes .
Methoxy Group (Position 7) :
- The methoxy group in the target compound donates electron density via resonance, altering the indazole ring’s reactivity compared to 3-Iodo-7-methoxy-1H-indazole, which lacks fluorine .
Core Heterocycle :
- Indazoles (two adjacent nitrogens) exhibit stronger hydrogen-bonding capabilities than indoles (one nitrogen), as seen in 4-Fluoro-7-methoxy-1H-indole, which lacks the second nitrogen atom .
Biological Activity
4-Fluoro-3-iodo-7-methoxy-1H-indazole (CAS No. 1000342-15-3) is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrazole ring. This compound is notable for its unique substitution pattern, which includes a fluorine atom at the 4-position, an iodine atom at the 3-position, and a methoxy group at the 7-position of the indazole ring. The distinct arrangement of these substituents imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine enhances the compound's electronic properties, which can influence its binding affinity and selectivity towards these targets. This interaction can modulate various biological pathways, leading to potential therapeutic effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells. For instance, one study demonstrated that indazole derivatives exhibited significant inhibitory effects on cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
Case Study: Apoptosis Induction
In a study focusing on K562 leukemia cells, treatment with varying concentrations of an indazole derivative led to increased apoptosis rates in a dose-dependent manner. Specifically, higher concentrations resulted in significant alterations in the expression of apoptosis-related proteins, such as decreased Bcl-2 (an anti-apoptotic protein) and increased Bax (a pro-apoptotic protein) .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have shown that related indazole compounds possess antibacterial and antifungal activities, suggesting that this compound may have similar effects. The mechanism behind this activity often involves interference with microbial enzyme functions or disruption of cellular processes critical for microbial survival .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Fluoro-3-iodo-1-methyl-1H-indazole | Methyl group at the 1-position | Moderate anticancer activity |
| 7-Fluoro-3-iodo-4-methoxy-1H-indazole | Fluorine and methoxy groups | Stronger anticancer effects |
| 4-Methoxy-3-iodo-1H-indazole | Methoxy group only | Limited biological activity |
The unique combination of fluorine, iodine, and methoxy groups in this compound contributes to its distinct biological profile compared to other indazoles.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for synthesizing novel drug candidates targeting various diseases, including cancer and infections. Its unique structure allows for modifications that can enhance therapeutic efficacy while minimizing side effects.
Chemical Biology
This compound is also utilized in chemical biology studies to explore enzyme activities and protein interactions. Its ability to act as a probe facilitates investigations into specific biological pathways and mechanisms.
Q & A
Q. What are the optimal synthetic routes for 4-Fluoro-3-iodo-7-methoxy-1H-indazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization steps. For example, a multi-step approach could start with a methoxy-substituted indazole scaffold, followed by iodination at the 3-position using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C). Fluorination at the 4-position can be achieved via nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents like DMF at 80–100°C . Critical optimization parameters include reaction time, stoichiometry of reagents, and inert atmosphere to prevent byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is essential for isolating high-purity product .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. The methoxy group typically appears as a singlet (~δ 3.8–4.0 ppm), while fluorine and iodine substituents deshield adjacent protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H] for CHFINO: ~322.94 g/mol).
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., weak C–H⋯F/N hydrogen bonds observed in similar imidazole derivatives) .
- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and halogens .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Initial screening should focus on target-specific assays:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases like PKA or p38 MAPK, given structural similarities to imidazole-based kinase inhibitors .
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, noting correlations between substituent electronegativity (iodine/fluorine) and activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to evaluate the role of substituents in this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with substituent modifications (e.g., replacing iodine with bromine or methoxy with ethoxy) to assess electronic/steric effects .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical binding interactions. For example, iodine’s large van der Waals radius may enhance hydrophobic binding in kinase pockets .
- Data Correlation : Compare IC values or binding affinities across analogs to quantify substituent contributions .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (e.g., cell passage number, reagent batches) to rule out variability .
- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Structural Analysis : Investigate potential isomerization or degradation via LC-MS or F NMR to ensure compound integrity during assays .
Q. What methodologies assess the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction, critical for dose-response interpretation.
- Caco-2 Permeability : Evaluate intestinal absorption potential by measuring apical-to-basolateral transport in vitro .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- Storage : Store in airtight containers at –20°C under inert gas (N/Ar) to prevent halogen degradation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential iodine vapor release .
- Spill Management : Neutralize with activated charcoal, collect in hazardous waste containers, and avoid aqueous rinses to prevent environmental contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
